ethyl 4-(5-methylfuran-2-yl)-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate
Description
The compound ethyl 4-(5-methylfuran-2-yl)-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate (hereafter referred to as the "target compound") is a heterocyclic molecule with the molecular formula C₂₁H₁₆N₄O₄S₃ and CAS number 315682-33-8 . Its structure features:
- A thiophene-3-carboxylate core substituted at the 2-position with a sulfanyl acetamido group.
- A triazatricyclic system ([1,2,4]triazolo[3,4-b][1,3]benzothiazole) linked via a thioether bond to the acetamido moiety.
- A 5-methylfuran-2-yl group at the 4-position of the thiophene ring.
Properties
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S3/c1-3-29-20(28)18-13(15-9-8-12(2)30-15)10-31-19(18)23-17(27)11-32-21-24-25-22-26(21)14-6-4-5-7-16(14)33-22/h4-10H,3,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUBACOXFINYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-methylfuran-2-yl)-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiophene intermediates, followed by the introduction of the triazatricyclo structure through cyclization reactions. The final step involves esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methylfuran-2-yl)-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s structure allows for interactions with various biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also serve as a precursor for the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-(5-methylfuran-2-yl)-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and the biological system .
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
Heterocyclic Core Diversity :
- The target compound’s thiophene core contrasts with the benzo[b]thiophene in and thiazole in . Thiophenes offer π-conjugation for electronic interactions, while benzo[b]thiophenes enhance aromaticity and planar rigidity . Thiazoles, with their nitrogen-sulfur systems, are often prioritized for hydrogen-bonding capabilities .
The triazatricyclic system introduces a fused heterocyclic scaffold, which may enhance binding to targets via π-π stacking or van der Waals interactions, unlike the simpler dioxo groups in ’s compound .
Physicochemical Properties
- Solubility : The ethyl carboxylate group in the target compound and ’s derivative improves water solubility compared to purely aromatic systems. However, the triazatricyclic moiety may reduce solubility due to its hydrophobic nature .
- Stability : The acetamido linkage in the target compound is less prone to hydrolysis than the ester groups in ’s dioxo-benzo[b]thiophene, which may degrade under acidic conditions .
Biological Activity
Ethyl 4-(5-methylfuran-2-yl)-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements from thiophene and furan derivatives with a triazatricyclo framework. Its molecular formula is C₁₈H₁₉N₅O₃S₂, and it possesses significant structural complexity that may influence its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing furan and thiophene rings have been shown to inhibit the growth of various bacterial strains and fungi. This compound is hypothesized to possess similar activity due to its structural features.
Anticancer Properties
Several studies have explored the anticancer potential of thiophene and furan derivatives. For example:
Preliminary in vitro studies suggest that our compound may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival.
Anti-inflammatory Effects
Compounds similar to ethyl 4-(5-methylfuran...) have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is crucial for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
A recent study on a related compound demonstrated significant reductions in inflammatory markers in animal models of arthritis when treated with a thiophene-based derivative. The study utilized various dosages and observed dose-dependent effects on inflammation markers such as TNF-alpha and IL-6 .
The proposed mechanism for the biological activity of ethyl 4-(5-methylfuran...) involves:
- Interaction with Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that regulate cellular responses.
- Signal Transduction Pathways : Modulation of pathways such as MAPK and NF-kB that are critical in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
